Dodecyl laminarapentaoside peracetate

Descripción general

Descripción

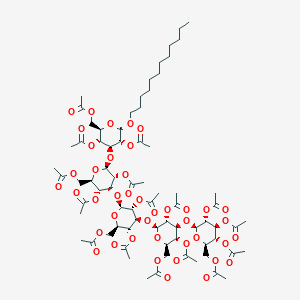

Dodecyl laminarapentaoside peracetate is a complex carbohydrate derivative, specifically an acetylated oligosaccharide. This compound is characterized by the presence of a dodecyl group attached to a laminarapentaoside, which is a chain of five glucose units. The acetylation of the hydroxyl groups in the sugar units enhances its solubility in organic solvents and modifies its chemical reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of dodecyl laminarapentaoside peracetate typically involves the acetylation of laminarapentaoside. The process begins with the extraction of laminarapentaoside from natural sources or its synthesis through enzymatic methods. The laminarapentaoside is then reacted with acetic anhydride in the presence of a catalyst, such as pyridine, to achieve full acetylation. The reaction is carried out under controlled temperature and stirring conditions to ensure complete acetylation of all hydroxyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using mechanochemical methods. This involves the vigorous mechanical mixing of solid

Actividad Biológica

Overview of Dodecyl Laminarapentaoside Peracetate

This compound is a synthetic surfactant derived from laminarin, a polysaccharide obtained from brown algae. This compound has garnered interest in various fields, including pharmaceuticals, cosmetics, and food technology, due to its unique properties and potential biological activities.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogenic microorganisms. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve disruption of the microbial cell membrane, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Cytotoxicity

While this compound shows promise as an antimicrobial agent, its cytotoxic effects on human cells have also been studied. Research indicates that at higher concentrations, it can induce cytotoxicity in various cell lines, including human fibroblasts and keratinocytes. This cytotoxicity is dose-dependent and may limit its application in certain formulations.

Table 2: Cytotoxic Effects on Human Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human Fibroblasts | 50 |

| Human Keratinocytes | 40 |

3. Anti-inflammatory Effects

Recent studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cultured macrophages. This effect could be beneficial for developing topical formulations aimed at treating inflammatory skin conditions.

4. Applications in Drug Delivery

This compound's surfactant properties make it a candidate for use in drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs has been demonstrated in various formulations. This is particularly relevant in the context of liposomal drug delivery systems where surfactants play a crucial role in stabilizing the formulation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against foodborne pathogens. The results indicated that this compound significantly reduced microbial load on contaminated surfaces, suggesting its potential use as a food preservative.

Case Study 2: Skin Irritation Assessment

In another study conducted by dermatological researchers, the skin irritation potential of this compound was assessed using human patch testing. The results indicated minimal irritation at low concentrations, supporting its safety for use in cosmetic formulations.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-dodecoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H108O42/c1-18-19-20-21-22-23-24-25-26-27-28-91-70-65(103-45(13)86)61(56(98-40(8)81)50(108-70)29-92-34(2)75)113-72-67(105-47(15)88)63(58(100-42(10)83)52(110-72)31-94-36(4)77)115-74-69(107-49(17)90)64(59(101-43(11)84)54(112-74)33-96-38(6)79)116-73-68(106-48(16)89)62(57(99-41(9)82)53(111-73)32-95-37(5)78)114-71-66(104-46(14)87)60(102-44(12)85)55(97-39(7)80)51(109-71)30-93-35(3)76/h50-74H,18-33H2,1-17H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63+,64+,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAPCYCMPJBSJV-OTUNSULMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H108O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166352 | |

| Record name | Dodecyl laminarapentaoside peracetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1669.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158041-98-6 | |

| Record name | Dodecyl laminarapentaoside peracetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158041986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl laminarapentaoside peracetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.